molecular formula C11H13FN2O3 B1328740 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol CAS No. 873537-50-9

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol

Cat. No.: B1328740
CAS No.: 873537-50-9
M. Wt: 240.23 g/mol
InChI Key: OHJPBJCNSVQUJC-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is a chemical compound with the molecular formula C11H13FN2O3 and a molecular weight of 240.24 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a fluoro and nitro group on the phenyl ring, and a hydroxyl group on the piperidine ring. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol typically involves the reaction of 2-fluoro-4-nitroaniline with piperidin-4-ol under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol can be compared with similar compounds such as:

Properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJPBJCNSVQUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of piperidin-4-ol (11.11 g, 0.11 mol) and Et3N (12.14 g, 0.12 mol) in EtOAc (500 mL) was added 1,2-difluoro-4-nitrobenzene (15.91 g, 0.10 mol). The mixture was stirred at rt for 24 h, and washed with water (200 mL×4). The organic phase was dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as orange oil (19.35 g, 80%).
Quantity
11.11 g
Type
reactant
Reaction Step One
Name
Quantity
12.14 g
Type
reactant
Reaction Step One
Quantity
15.91 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

To a solution of 4.77 g (30.0 mmol) of 3,4-difluoronitrobenzene in 100 mL of N,N-dimethylformamide were added 5.33 g (40.0 mmol) of potassium carbonate and 3.03 g (30.0 mmol) of 4-hydroxypiperidine and the mixture was stirred for 1 hour at 120° C. After the reaction mixture was cooled to room temperature, the reaction mixture was diluted with chloroform and insoluble substances were removed off by filtration. The filtrate was condensed and the residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=1.5/1) to give 3.1 g (43%) of the title compound.
Quantity
4.77 g
Type
reactant
Reaction Step One
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
43%

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